Cas no 82114-04-3 (4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile)

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile
- 1,6-dihydro-4-methyl-6-oxo-2-phenyl- 5-Pyrimidinecarbonitrile
- 6-methyl-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
- 82114-04-3
- SB59554
- DTXSID90460891
- SCHEMBL5809667
- 1,6-dihydro-4-methyl-6-oxo-2-phenyl-5-Pyrimidinecarbonitrile
- FT-0742055
- DB-075812
-
- Inchi: InChI=1S/C12H9N3O/c1-8-10(7-13)12(16)15-11(14-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15,16)
- InChI Key: XPRIKNMRRNFONW-UHFFFAOYSA-N
- SMILES: CC1=C(C#N)C(=O)N=C(C2=CC=CC=C2)N1
Computed Properties
- Exact Mass: 211.074561919g/mol
- Monoisotopic Mass: 211.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- XLogP3: 1.2
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164998-1g |
4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile |
82114-04-3 | 95% | 1g |
$408 | 2021-08-05 | |
Crysdot LLC | CD11052327-1g |
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile |
82114-04-3 | 95+% | 1g |
$432 | 2024-07-18 | |
Chemenu | CM164998-1g |
4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile |
82114-04-3 | 95% | 1g |
$375 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743166-1g |
4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile |
82114-04-3 | 98% | 1g |
¥3103.00 | 2024-07-28 |
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile
Recent Advances in the Study of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (CAS: 82114-04-3)
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (CAS: 82114-04-3) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR and CDK2. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate kinase activity, leading to the induction of apoptosis in cancer cell lines. The study also emphasized the compound's favorable pharmacokinetic properties, making it a promising candidate for further preclinical development.
In addition to its anticancer potential, 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile has shown significant antimicrobial activity. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be leveraged to combat antibiotic-resistant strains. These findings underscore the compound's potential as a scaffold for developing new antimicrobial agents.
The synthetic pathways for 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile have also been optimized in recent years. A 2022 study in Organic Process Research & Development described a scalable and cost-effective method for its synthesis, utilizing readily available starting materials and mild reaction conditions. This advancement is particularly significant for industrial applications, as it reduces production costs and improves yield. Furthermore, the study provided insights into the compound's stability under various conditions, which is crucial for its formulation and storage in pharmaceutical settings.
Despite these promising developments, challenges remain in the clinical translation of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile-based therapeutics. For instance, while the compound exhibits low cytotoxicity in vitro, its long-term safety profile in vivo requires further investigation. Additionally, the optimization of its bioavailability and tissue-specific delivery remains an area of active research. Future studies are expected to focus on addressing these challenges through structural modifications and advanced drug delivery systems.
In conclusion, 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (CAS: 82114-04-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase inhibition and antimicrobial therapy, coupled with recent advances in synthetic methodologies, highlight its potential for drug development. Continued research efforts will be essential to fully unlock its therapeutic potential and overcome existing limitations. This compound is poised to play a pivotal role in the next generation of bioactive molecules, offering new avenues for treating complex diseases.
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